2-(4-Methyl-5-morpholin-4-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
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Overview
Description
2-{[4-METHYL-5-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a triazole ring, a morpholine moiety, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-METHYL-5-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The morpholine moiety is then introduced via a nucleophilic substitution reaction. Finally, the sulfanylacetamide group is attached through a thiol-ene reaction or a similar method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[4-METHYL-5-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-{[4-METHYL-5-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-METHYL-5-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the morpholine moiety can interact with receptors or other proteins. The sulfanylacetamide group may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-METHYL-5-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Unique due to its specific combination of functional groups.
Other Triazole Derivatives: Often used in medicinal chemistry for their bioactivity.
Morpholine-Containing Compounds: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of 2-{[4-METHYL-5-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its multifunctional nature, combining the properties of triazoles, morpholines, and sulfanylacetamides
Properties
Molecular Formula |
C10H17N5O2S |
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Molecular Weight |
271.34 g/mol |
IUPAC Name |
2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C10H17N5O2S/c1-14-9(6-15-2-4-17-5-3-15)12-13-10(14)18-7-8(11)16/h2-7H2,1H3,(H2,11,16) |
InChI Key |
JEYUFFOOEKZEHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)CN2CCOCC2 |
Origin of Product |
United States |
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